molecular formula C19H16FNO3 B2916467 1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1796971-02-2

1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2916467
CAS No.: 1796971-02-2
M. Wt: 325.339
InChI Key: QVWHZAAYLDQXNC-UHFFFAOYSA-N
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Description

1'-(2-Fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a synthetic spirocyclic compound designed for advanced pharmaceutical and neuropharmacological research. This chemical features a spiro[benzofuran-piperidine] core, a privileged scaffold in medicinal chemistry known for producing pronounced biological activities. Spirocyclic compounds like this one are valued for their three-dimensional rigidity, which often leads to high binding affinity and selectivity for target proteins . The incorporation of the 2-fluorobenzoyl group at the piperidine nitrogen is a strategic modification that can fine-tune the molecule's properties and its interaction with biological targets. Research into closely related spiro[[2]benzopyran-1,4'-piperidines] has demonstrated that such structures can exhibit high affinity for sigma receptors, which are implicated in various neurological disorders . As such, this compound serves as a versatile building block or a potential pharmacophore in drug discovery programs, particularly in the development of novel therapeutics for the central nervous system. It is also a valuable intermediate for chemical synthesis, enabling the exploration of structure-activity relationships (SAR) around the spirocyclic benzofuran-piperidine framework . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

1'-(2-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHZAAYLDQXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . Another method involves the reaction of salicylaldehyde with chloroacetic acid, followed by further functionalization to introduce the fluorobenzoyl and piperidine groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound featuring a spirocyclic structure, incorporating a benzofuran moiety, a piperidine ring, and a fluorobenzoyl group. This compound is utilized in scientific research across various disciplines due to its unique structural features and potential interactions with biological systems.

Applications in Chemistry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one serves as a building block in the synthesis of more complex molecules, particularly in developing new heterocyclic compounds.

Applications in Biology

Due to its unique structural features, this compound is employed in studying biological pathways and interactions. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability.

Applications in Industry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is used in synthesizing various industrial chemicals and materials, leveraging its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Acyl Substituents

1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
  • Structural Difference : The benzoyl group has 3,4-difluoro substitution instead of 2-fluoro.
  • However, steric hindrance may reduce solubility .
1'-(2-Methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
  • Structural Difference: The acyl group is replaced with a 2-methylquinoline-8-carbonyl moiety.
  • Impact: The bulky quinoline group introduces significant steric effects, likely reducing membrane permeability but improving selectivity for hydrophobic binding pockets. Molecular weight increases to 372.4 (vs. ~337 for the target compound) .
1'-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
  • Structural Difference : A pyrazole-based acyl group replaces the fluorobenzoyl.
  • Molecular weight rises to 387.4 .

Variations in Spiro Core

3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
  • Structural Difference : The piperidine ring is replaced with pyrrolidine (5-membered vs. 6-membered).
  • Density is reported as 1.29 g/cm³, higher than typical piperidine analogs .
Spiro[isobenzofuran-1(3H),4'-piperidine]-3-one (CAS 37663-46-0)
  • Structural Difference : Lacks the 2-fluorobenzoyl substituent.
  • Impact : The absence of fluorine reduces lipophilicity (clogP decreases), likely diminishing blood-brain barrier penetration. This compound serves as a foundational scaffold for acylated derivatives .
(S)- and (R)-[18F]Fluspidine
  • Structural Difference : Contains a fluoroethyl group and benzyl substituent on the piperidine ring.
  • Biological Relevance : Used as a positron emission tomography (PET) ligand for sigma-1 receptors. The fluorine-18 isotope enables imaging applications, highlighting the role of fluorination in tracer design .
Phainanoid F
  • Structural Difference : Contains a 3H-spiro[benzofuran-2,1'-cyclobutan]-3-one core.
  • Biological Relevance: Exhibits 221-fold higher immunosuppressive activity than cyclosporine, underscoring the importance of spirocyclic frameworks in bioactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~337 ~2.8 Low (lipophilic) High (fluorine)
1'-(3,4-Difluorobenzoyl) Analog ~355 ~3.1 Very Low Very High
Quinoline-8-carbonyl Analog 372.4 ~3.5 Insoluble Moderate
Pyrazole-carbonyl Analog 387.4 ~2.5 Moderate Low

Key Observations :

  • Fluorination enhances metabolic stability but reduces solubility.
  • Bulky substituents (e.g., quinoline) increase molecular weight and logP, compromising aqueous solubility .

Biological Activity

1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS Number: 1796971-02-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FNO3C_{19}H_{16}FNO_3, with a molecular weight of 325.3 g/mol. The compound features a unique spiro structure that integrates a benzofuran moiety with a piperidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H16FNO3C_{19}H_{16}FNO_3
Molecular Weight325.3 g/mol
CAS Number1796971-02-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring and the introduction of the spiro linkage between the benzofuran and piperidine components. Advanced synthetic methods may use techniques such as flow chemistry to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related spiro compounds demonstrated their ability to inhibit cell proliferation in human tumor cell lines, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways or interaction with molecular targets such as enzymes or receptors. Detailed studies are required to elucidate these pathways.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of fluorine in the structure may enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Study : A derivative of spiro compounds was tested against multiple human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Assessment : Research on spirobenzofuran derivatives revealed significant antibacterial activity against Gram-positive bacteria, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one?

The synthesis typically involves acylation of the spiro-piperidine core with 2-fluorobenzoyl chloride. Acylation reactions under basic conditions (e.g., using triethylamine or pyridine as a base) are effective for introducing the 2-fluorobenzoyl moiety. For example, analogous spiro-piperidine derivatives have been synthesized via N-acylation of the piperidine nitrogen using acyl chlorides, followed by purification via column chromatography . Key challenges include ensuring regioselectivity and minimizing side reactions at the spiro junction.

Q. How is the structural integrity of this compound validated in academic research?

High-field nuclear magnetic resonance (NMR) spectroscopy (400–600 MHz) is critical for confirming the spirocyclic structure and substituent positions. Proton and carbon-13 NMR can resolve signals from the fluorobenzoyl group and spiro ring system. Mass spectrometry (e.g., UPLC-MS) provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) offers definitive stereochemical assignment .

Q. What analytical techniques are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for purity analysis. For chiral purity, chiral stationary-phase HPLC coupled with circular dichroism (CD) spectroscopy can resolve enantiomers and confirm absolute configurations .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

Enantiomers of spirocyclic compounds often exhibit divergent receptor-binding profiles. For example, (S)-enantiomers of analogous spiro-piperidine derivatives show 3-fold higher σ1 receptor affinity than (R)-enantiomers, as demonstrated by radioligand displacement assays using [(³H)-(+)-pentazocine]. Stereoselective biotransformation also impacts metabolic stability, with (S)-enantiomers generally degrading slower .

Q. What methodologies address discrepancies in receptor-binding data across studies?

Contradictions may arise from differences in enantiomeric purity, assay conditions (e.g., membrane preparation methods), or metabolite interference. To resolve these:

  • Verify enantiopurity using chiral HPLC and CD spectroscopy.
  • Conduct time-resolved metabolic studies with Orbitrap-LC-MS to identify active/inactive metabolites .
  • Standardize receptor-binding protocols (e.g., uniform temperature, pH, and cofactor concentrations).

Q. How can the metabolic pathways of this compound be elucidated?

Use in vitro hepatocyte assays or liver microsomes combined with high-resolution mass spectrometry (HRMS). For example, the primary metabolites of related spiro-piperidine derivatives include hydroxylated products and fluorobenzoyl cleavage fragments. Biotransformation is stereoselective, with (R)-enantiomers undergoing faster oxidative metabolism .

Q. What strategies mitigate synthesis challenges in spirocyclic systems?

Key challenges include ring strain at the spiro junction and regioselective functionalization. Solutions:

  • Optimize reaction temperatures to balance ring puckering and stability (see Cremer-Pople puckering coordinates for ring conformation analysis) .
  • Employ protective group strategies (e.g., tert-butoxycarbonyl for amines) during acylation .
  • Use computational modeling (DFT) to predict steric and electronic effects on reaction pathways .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample ParametersReference
600 MHz NMRAssign spiro ring protons and fluorobenzoyl signalsDMSO-d₆, 298 K, 16 scans
UPLC-MS (Waters system)Molecular weight confirmationESI+ mode, m/z 300–800, 0.1% formic acid
Chiral HPLCEnantiomeric resolutionChiralpak AD-H column, hexane:isopropanol

Q. Table 2. Stereochemical Impact on Pharmacological Data

Parameter(S)-Enantiomer(R)-EnantiomerReference
σ1 Receptor IC₅₀ (nM)12.3 ± 1.238.7 ± 3.5
Metabolic Half-life (h)4.2 ± 0.31.8 ± 0.2

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